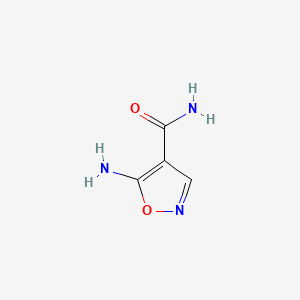

5-Aminoisoxazole-4-carboxamide

説明

Contextual Significance in Heterocyclic Chemistry

The primary significance of 5-Aminoisoxazole-4-carboxamide lies in its role as a precursor for the synthesis of more complex, polyfunctionalized heterocyclic systems. biosynth.comcymitquimica.com The presence of both a nucleophilic amino group and a carboxamide moiety allows for a variety of chemical transformations, making it an ideal starting material for constructing fused-ring structures.

One of the most prominent applications of this compound is in the synthesis of isoxazolo[5,4-d]pyrimidines. nih.govacs.org This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities. For instance, researchers have utilized this compound as a key intermediate in the development of selective Toll-like receptor 7 (TLR7) agonists and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, both of which are important targets in immunotherapy and cancer research. nih.govacs.org

The synthesis of isoxazolo[5,4-d]pyrimidines from this compound typically involves a cyclization reaction with a suitable one-carbon synthon. For example, reacting this compound with triethyl orthoformate in acetic anhydride leads to the formation of the pyrimidine ring fused to the isoxazole core. nih.gov This straightforward and efficient method has enabled the generation of large libraries of isoxazolo[5,4-d]pyrimidine derivatives for biological screening. acs.org

Furthermore, the amino and carboxamide groups on the this compound scaffold can be independently modified, allowing for the introduction of various substituents to fine-tune the physicochemical and biological properties of the resulting molecules. This versatility has made it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

Historical Perspectives in Research and Development

The emergence of this compound as a significant research chemical is intrinsically linked to the broader history of isoxazole chemistry. The isoxazole ring system itself has been known for over a century, but its derivatives gained significant traction in the mid-20th century as their potential in various applications, including pharmaceuticals, became more apparent.

While the precise date of the first synthesis of this compound is not extensively documented, its utility became more widely recognized in the late 20th and early 21st centuries. This period saw a surge in the exploration of heterocyclic compounds as scaffolds for new therapeutic agents. The development of efficient synthetic routes, such as the reaction of 2-cyanoacetamide with N-hydroxyimidoyl chlorides, made this compound more accessible for research purposes. nih.govacs.org

The growing interest in fused heterocyclic systems, particularly those with potential as kinase inhibitors, immunomodulators, and anti-infective agents, further solidified the importance of this compound. Its role as a key building block in the synthesis of isoxazolo[5,4-d]pyrimidines, which have been investigated for a range of therapeutic applications, highlights the evolution of this compound from a simple chemical entity to a cornerstone in the development of novel bioactive molecules. nih.govacs.orgnih.gov The ongoing research into the derivatives of this compound underscores its continued relevance in the field of heterocyclic and medicinal chemistry.

特性

IUPAC Name |

5-amino-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-7-9-4(2)6/h1H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEXBKQAUDVIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538549 | |

| Record name | 5-Amino-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95298-76-3 | |

| Record name | 5-Amino-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2-oxazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 5-aminoisoxazole-4-carboxamide

Nucleophilic Reactivity of the Amine Group

The exocyclic amino group at the C5 position of the isoxazole ring is a key site of nucleophilic reactivity. However, its reactivity can be moderated by the electronic properties of the isoxazole ring. The amino group is often described as having partial imidic character due to electron density delocalization through the heterocyclic system. acs.org This delocalization can stabilize the structure, potentially through intramolecular hydrogen bonding with the adjacent carboxamide oxygen, but it also diminishes the nucleophilicity of the amine, rendering it less reactive towards certain electrophiles compared to a typical arylamine. acs.org Despite this, the amine group remains a crucial handle for synthetic elaboration.

The C5-amino group readily reacts with a range of electrophilic partners, leading to N-functionalized derivatives. These reactions are fundamental for constructing more complex molecules and fused ring systems.

Acylation and Carbamoylation: The amine can be acylated using acyl chlorides. For instance, studies on the related 5-amino-3-trifluoromethylisoxazole-4-carboxylate have shown that reaction with acyl chlorides can lead to diacylated products. researchgate.net Similarly, reaction with isocyanates results in carbamoylation, yielding isoxazolouracils. researchgate.net These reactions demonstrate the amine's capacity to act as a nucleophile, forming new amide and urea linkages.

Reaction with Orthoesters: A synthetically vital reaction is the condensation with orthoesters, such as triethyl orthoformate. This reaction typically occurs at the amino group and is a key step in the formation of fused pyrimidine rings, as discussed in section 3.2.2. nih.govresearchgate.net

Difluoromethylthiolation: The nucleophilic amine can also react with specialized electrophilic reagents. For example, 5-aminoisoxazole has been shown to react with N-difluoromethylthiophthalimide, an electrophilic source of the SCF₂H group, to yield the corresponding N-difluoromethylthiolated product. acs.org

Reactions with Diazocarbonyl Compounds: The reaction with α-diazocarbonyl compounds showcases a tunable reactivity. Depending on the reaction conditions, either Wolff rearrangement or N–H insertion products can be obtained selectively. researchgate.net Under thermal conditions, a Wolff rearrangement occurs, while the use of a rhodium catalyst like Rh₂(Oct)₄ promotes a chemoselective N–H insertion, leading to α-amino acid derivatives of the N-isoxazole. researchgate.net

The table below summarizes representative reactions of the amine group with electrophiles.

| Reagent Type | Specific Reagent | Product Type | Reference |

| Acyl Chloride | R-COCl | N-Acylated Isoxazole | researchgate.net |

| Isocyanate | R-NCO | Isoxazolouracil | researchgate.net |

| Orthoester | HC(OEt)₃ | Fused Pyrimidinone Precursor | nih.govresearchgate.net |

| Diazocarbonyl Compound | R-COCHN₂ (with Rh₂(Oct)₄) | N-H Insertion Product | researchgate.net |

| Thiolating Agent | N-difluoromethylthiophthalimide | N-Difluoromethylthiolated Isoxazole | acs.org |

Cycloaddition and Cyclization Reactions Leading to Fused Heterocycles

5-Aminoisoxazole-4-carboxamide is an excellent precursor for building fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. These transformations often involve the participation of both the C5-amino group and the C4-carboxamide group in cyclization reactions with appropriate bifunctional reagents.

A notable transformation of the isoxazole ring is its conversion into a pyrrole ring system. This is not a simple functionalization but a ring transformation that builds a new five-membered ring. A formal [3+2] cycloaddition has been developed between unprotected 5-aminoisoxazoles and ynamides, catalyzed by silver triflimide (AgNTf₂). nih.gov This reaction efficiently produces a variety of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives in high yields. The proposed mechanism involves the activation of the ynamide by the silver catalyst, followed by nucleophilic attack from the 5-aminoisoxazole. nih.gov This leads to fragmentation and the generation of an α-imino silver carbene intermediate, which then undergoes cyclization and isomerization to form the final pyrrole-3-carboxamide product. nih.gov

One of the most widely reported and significant transformations of this compound is its use in the synthesis of the isoxazolo[5,4-d]pyrimidine bicyclic system. This fused heterocycle is of great interest in medicinal chemistry. nih.gov The synthesis is typically achieved through an intermolecular cyclization reaction where the 5-amino and 4-carboxamide groups of the isoxazole act as a binucleophilic system that reacts with a two-atom electrophilic synthon to construct the pyrimidine ring.

Common synthetic strategies are outlined in the table below.

| Reagent(s) | Conditions | Resulting Fused System | Reference |

| Triethyl orthoformate, Acetic Anhydride | Reflux | Isoxazolo[5,4-d]pyrimidin-4(5H)-one | nih.govresearchgate.net |

| Ethyl trifluoroacetate, Sodium ethanolate | Cyclization | 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ol | |

| Acyl Chlorides | - | 6-Alkyl/Aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-one | researchgate.net |

For example, reacting a 3-aryl-5-aminoisoxazole-4-carboxamide with triethyl orthoformate in acetic anhydride and heating under reflux results in the formation of the corresponding aryl-isoxazolo[5,4-d]pyrimidin-4(5H)-one. nih.govresearchgate.net Similarly, cyclization with ethyl trifluoroacetate using sodium ethanolate as a base yields isoxazolo[5,4-d]pyrimidin-4-ols, which can be further functionalized.

The synthesis of pyrazolo[3,4-d]pyrimidines, which are structural isomers of isoxazolo[5,4-d]pyrimidines, typically does not proceed from 5-aminoisoxazole precursors via a ring rearrangement. Instead, the literature consistently shows that these fused systems are constructed from 5-aminopyrazole building blocks. acs.org The synthesis involves reacting a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide with reagents like formic acid, urea, or formamide to build the fused pyrimidine ring. For instance, refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid yields the corresponding pyrazolo[3,4-d]pyrimidine. While isoxazoles can be transformed into other heterocycles, a direct, general conversion of the this compound scaffold into the pyrazolo[3,4-d]pyrimidine core is not a commonly reported synthetic pathway.

Intramolecular Cyclization Pathways

Beyond intermolecular reactions, derivatives of this compound can undergo intramolecular cyclizations, often leading to complex rearrangements and the formation of new heterocyclic structures. A key example is the iron(II)-catalyzed domino isomerization of 4-acyl-5-aminoisoxazoles. This reaction proceeds at elevated temperatures (e.g., 105 °C in dioxane) and transforms the starting material into a different isoxazole-4-carboxylic acid amide derivative. The mechanism is proposed to involve the formation of a transient 2-acyl-2-carboxamido-2H-azirine intermediate. This azirine can then rearrange under the catalytic conditions to furnish the new, rearranged isoxazole product. This pathway represents a sophisticated intramolecular transformation that reshuffles the molecular skeleton to afford a structurally distinct isomer.

Intermolecular Cyclization Reactions

Intermolecular cyclization reactions involving this compound and its derivatives are pivotal in the synthesis of fused heterocyclic systems. For instance, multicomponent reactions involving 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides can be directed toward different products by tuning the reaction conditions. The use of a catalyst like ytterbium triflate generally leads to the formation of isoxazolo[5,4-b]pyrimidine-5-carboxamides. beilstein-journals.org

In a different approach, the reaction of 5-aminoisoxazoles with ynamides, catalyzed by AgNTf₂, results in a formal [3+2] cycloaddition. nih.gov This process is proposed to proceed through an α-imino silver carbene intermediate, which then undergoes cyclization and isomerization to afford highly functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives in excellent yields. nih.gov

Valence Isomerization and Skeletal Rearrangements

This compound and its analogs are susceptible to valence isomerization and skeletal rearrangements, particularly under thermal or catalytic conditions. These transformations often involve the initial cleavage of the weak N-O bond within the isoxazole ring, leading to reactive intermediates that can rearrange to form new ring systems.

Thermally induced reactions of 5-aminoisoxazoles can lead to the formation of pyrazine-2,5-dicarboxamides. rsc.orgresearchgate.netresearchgate.net This dimerization process is condition-dependent and competes with the formation of 2H-azirine-2-carboxamides. rsc.orgresearchgate.netresearchgate.net The reaction likely proceeds through the initial formation of a reactive intermediate, which then dimerizes to yield the stable pyrazine ring system.

The isomerization of 5-aminoisoxazoles to 2H-azirine-2-carboxamides is a well-documented transformation that can be induced thermally, photochemically, or through metal catalysis. rsc.orgresearchgate.netresearchgate.netnih.gov Iron(II) chloride has been shown to effectively catalyze the isomerization of 5-aminoisoxazoles into 2H-azirine-2-carboxamides. thieme-connect.comacs.orgnih.govresearchgate.net This reaction is thought to involve the cleavage of the N-O bond facilitated by the metal catalyst, followed by a 1,3-cyclization to form the azirine ring. nih.gov These azirine derivatives are valuable synthetic intermediates. nih.govnih.gov

While direct skeletal rearrangement of this compound to imidazol-2-ones is not extensively detailed in the provided context, the rearrangement of related isoxazole systems to other five-membered heterocycles is a known phenomenon. For instance, the Fe(II)-catalyzed domino isomerization of 4-acyl-5-aminoisoxazoles can lead to the formation of isoxazole-4-carboxylic acid amides. acs.orgnih.govresearchgate.netnanobioletters.com This process proceeds through a transient 2-acyl-2-(carbamoyl)-2H-azirine intermediate. acs.orgnih.govresearchgate.net It is plausible that under specific conditions, further rearrangement of such intermediates or the initial isoxazole could lead to imidazole derivatives, although this specific pathway requires more direct evidence.

Flash vacuum pyrolysis (FVP) provides the high energy required for significant skeletal rearrangements. While the direct FVP of this compound is not described, related isoxazolo[4,5-d]pyrimidinones, which can be synthesized from 5-aminoisoxazole-4-carboxylic acid esters, undergo isomerization to the previously unknown 2-phenyloxazolo[4,5-d]pyrimidinones upon FVP. uq.edu.auresearchgate.net This transformation highlights the potential for the isoxazole ring to rearrange into an oxazole ring under pyrolytic conditions.

Acylation and Carbamoylation Reactions

The amino group of this compound and its derivatives is a key site for functionalization through acylation and carbamoylation reactions.

The acylation of 5-aminoisoxazole derivatives with acyl chlorides can lead to diacylated products. For example, ethyl 5-amino-3-trifluoromethylisoxazole-4-carboxylate reacts with acyl chlorides to yield the corresponding diacylamino derivative. researchgate.net Similarly, 5-aminoisoxazoles can be reacted with various benzoyl chlorides to produce 5-benzamidoisoxazoles. nanobioletters.com

Carbamoylation of 5-aminoisoxazole derivatives with isocyanates provides a route to fused heterocyclic systems. The reaction of ethyl 5-amino-3-trifluoromethylisoxazole-4-carboxylate with isocyanates results in the formation of trifluoromethylisoxazolouracils. researchgate.net This reaction proceeds via initial carbamoylation of the amino group followed by cyclization.

Reactions with Carbonyl Compounds

This compound readily participates in condensation reactions with various carbonyl compounds, including aldehydes and dicarbonyl compounds. These reactions are pivotal for the synthesis of fused heterocyclic systems, most notably isoxazolo[5,4-b]pyridines, which are of interest in medicinal chemistry. The outcomes of these reactions are often dependent on the reaction conditions, such as the choice of catalyst and the method of activation (e.g., conventional heating, microwave irradiation, or ultrasonication).

In multicomponent reactions, 5-aminoisoxazoles can react with an aldehyde and a compound containing an active methylene group, such as a 1,3-dicarbonyl compound, to yield poly-substituted pyridine rings fused to the isoxazole core. For instance, the three-component condensation of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides has been studied in detail. mdpi.comfrontiersin.org Depending on the conditions, this reaction can be selectively directed to produce different products. For example, ultrasonic activation at room temperature can lead to the formation of chroman-3-carboxamides, while the use of a Lewis acid catalyst like ytterbium triflate promotes the formation of dihydroisoxazolo[5,4-b]pyridines. mdpi.comfrontiersin.org

The reaction can proceed via different pathways. One proposed mechanism involves the Lewis acid catalyst activating the carbonyl group of the aldehyde, which then interacts with the nucleophilic C4-position of the aminoisoxazole. mdpi.comfrontiersin.org The resulting adduct subsequently reacts with the dicarbonyl compound to form the final fused heterocyclic product. mdpi.comfrontiersin.org Microwave-assisted synthesis has also proven to be an effective, green method for promoting these condensations, often in water and without the need for a catalyst, to produce isoxazolo[5,4-b]pyridines.

The reaction of 4-amino-5-benzoylisoxazole-3-carboxamide with various carbonyl compounds containing a reactive α-methylene group, under Friedländer condensation conditions, has been used to synthesize a series of new 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines. mdpi.com These reactions have been carried out using both conventional heating with catalysts like ZnCl₂ or In(OTf)₃ and under solvent-free microwave irradiation. mdpi.com

Below is a table summarizing various reactions of 5-aminoisoxazole derivatives with carbonyl compounds.

| 5-Aminoisoxazole Derivative | Carbonyl Compound(s) | Reaction Conditions | Product(s) | Reference(s) |

| 5-Amino-3-methylisoxazole | Salicylaldehyde, N-(2-methoxyphenyl)-3-oxobutanamide | Ultrasonication, EtOH, rt, 4h | N-(2-methoxyphenyl)-1,5-dimethyl-5,11-dihydro-4H-5,11-methanobenzo[g]isoxazolo[5,4-d] rsc.orgresearchgate.netoxazocine-12-carboxamide | frontiersin.org |

| 5-Amino-3-methylisoxazole | Salicylaldehyde, N-(2-methoxyphenyl)-3-oxobutanamide | Yb(OTf)₃ (5 mol%), EtOH, stirring, rt, 48h | 4-(2-hydroxyphenyl)-N-(2-methoxyphenyl)-3,6-dimethyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carboxamide | mdpi.com |

| 3-Methylisoxazol-5-amine | Aromatic aldehydes, Tetronic acid or Indan-1,3-dione | Microwave irradiation | Isoxazolo[5,4-b]pyridine derivatives | mdpi.com |

| 5-Aminoisoxazoles | Aryl glyoxal, Malononitrile | Ultrasound irradiation, Acetic acid | Isoxazolo[5,4-b]pyridines | mdpi.com |

| 4-Amino-5-benzoylisoxazole-3-carboxamide | Benzoylacetone | ZnCl₂ or In(OTf)₃, conventional heating; or ZnCl₂, microwave | 6-Benzoyl-7-methyl-5-phenylisoxazolo[4,5-b]pyridine-3-carboxamide | mdpi.com |

| 5-Aminoisoxazole-4-carboxamides | Ethyl trifluoroacetate | NaOEt | 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ols | rsc.org |

Complexation with Metal Ions

The coordination chemistry of this compound is a less explored area of its reactivity profile. However, the presence of multiple heteroatoms (N and O) in both the isoxazole ring and the carboxamide substituent suggests its potential as a ligand for metal ions. Isoxazole derivatives, in general, are known to act as ligands for transition metals. researchgate.net The nitrogen atom of the isoxazole ring and the oxygen or nitrogen atoms of the carboxamide group could potentially participate in chelation.

While direct studies on the complexation of this compound are scarce in the literature, research on related compounds provides some insights. For example, the crystal structure of a copper(II) complex with 5-methylisoxazole-3-carboxylate has been reported, where the ligand coordinates to the copper center in a bidentate fashion through the carboxylic acid oxygen and the isoxazole ring nitrogen. researchgate.net Similarly, a monomeric iron(II) complex with 5-methyl-1,2-oxazol-3-amine has been synthesized and structurally characterized, showing the Fe(II) atom in a distorted octahedral environment coordinated to the ring nitrogen atoms of the isoxazole. researchgate.net

The related compound, ethyl 5-aminoisoxazole-4-carboxylate, has been noted as a potential chelating agent in metal complexes. mdpi.com Furthermore, studies on other amino-heterocyclic carboxamides, such as 4-aminoimidazole-5-carboxamide oxime, have shown their ability to form stable complexes with metal ions like copper(II). rsc.org The synthesis of metal complexes with ligands containing thiophene and imidazole units also demonstrates the diverse coordination possibilities of heterocyclic systems. rsc.org

The catalytic activity of various metal salts in reactions involving 5-aminoisoxazoles, such as the silver-catalyzed cycloaddition with ynamides or the Fe(II)/Ni(II) relay catalysis in reactions with 1,3-dicarbonyl compounds, indirectly points towards the interaction between the isoxazole moiety and metal ions. beilstein-journals.orgresearchgate.net In the silver-catalyzed reaction, it is proposed that the initial step involves the activation of the reaction partner by the silver catalyst, which could involve coordination to the 5-aminoisoxazole. beilstein-journals.org

Although no specific data tables for the complexation of this compound can be presented due to the lack of direct research, the available information on analogous structures suggests that it likely forms complexes with various transition metals, acting as a mono- or bidentate ligand. Further research is needed to isolate and characterize such complexes to fully understand their structures and properties.

Photochemistry of 5-Aminoisoxazoles

The photochemistry of isoxazoles, including 5-aminoisoxazole derivatives, is a well-studied area, characterized by fascinating ring-opening and rearrangement reactions upon UV irradiation. The weak N-O bond in the isoxazole ring is the primary site of photochemical activity.

Upon exposure to UV light, 5-aminoisoxazoles can undergo a variety of transformations. A common pathway involves the homolytic cleavage of the N-O bond, leading to the formation of a diradical intermediate. This intermediate can then rearrange through several pathways. One of the most prominent photochemical reactions of isoxazoles is their isomerization to oxazoles. This transformation is believed to proceed through a 2H-azirine intermediate.

Studies on the photolysis of 5-aminoisoxazoles have shown that the reaction products can be influenced by the substituents on the isoxazole ring and the reaction conditions. For example, the photolysis of certain 5-aminoisoxazoles can lead to the formation of pyrazine-2,5-dicarboxamides through the dimerization of an intermediate 2H-azirine-2-carboxamide.

In the case of sulfamethoxazole, a sulfonamide drug containing a 5-methyl-3-aminoisoxazole moiety, photolysis in acidic aqueous solution leads to several photoproducts. The major product is formed through the photoisomerization of the isoxazole ring to an oxazole ring. Other products result from the cleavage of the molecule, such as sulfanilic acid and 3-amino-5-methylisoxazole.

The photochemical behavior of isoxazoles can be summarized in the following general pathways:

Isoxazole-Oxazole Rearrangement: This is a common pathway where the isoxazole ring rearranges to a more stable oxazole ring, likely via a 2H-azirine intermediate.

Formation of Ketenimines: In some cases, especially with trisubstituted isoxazoles, photochemical rearrangement can lead to the formation of highly reactive ketenimine intermediates.

Dimerization and Polymerization: The reactive intermediates formed during photolysis can also undergo dimerization or polymerization reactions. For instance, thermal and photochemical reactions of 5-aminoisoxazoles have been reported to yield pyrazine-2,5-dicarboxamides.

Fragmentation: Cleavage of the isoxazole ring or other bonds in the molecule can lead to smaller fragment molecules.

The table below outlines some of the observed photochemical transformations of 5-aminoisoxazole derivatives.

| 5-Aminoisoxazole Derivative | Irradiation Conditions | Major Product(s) | Reference(s) |

| 5-Aminoisoxazoles | UV light | 2H-Azirine-2-carboxamides, Pyrazine-2,5-dicarboxamides | |

| Sulfamethoxazole (contains 3-amino-5-methylisoxazole) | UV light, acidic aqueous solution | 4-Amino-N-(5-methyl-2-oxazolyl)benzenesulfonamide, Sulfanilic acid, 3-Amino-5-methylisoxazole | |

| General Isoxazoles | UV light | Oxazoles (via 2H-azirine intermediate) |

Advanced Spectroscopic and Computational Characterization of 5-aminoisoxazole-4-carboxamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of 5-Aminoisoxazole-4-carboxamide. Each method provides unique information, and together they offer a comprehensive picture of the molecule's connectivity and conformation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic vibrations of its primary amine (NH₂), amide (-CONH₂), and isoxazole ring system. The synthesis of various di- and tri-functionalized isoxazoles is often characterized using IR spectroscopy, among other methods. researchgate.netingentaconnect.combenthamdirect.com

The analysis of the spectrum allows for the identification of specific bonds and their environment within the molecule. For instance, the N-H stretching vibrations of both the amino and amide groups typically appear as distinct bands in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretch of the amide is a strong, prominent band, usually found around 1650-1680 cm⁻¹. Vibrations corresponding to the C=N and C-O bonds within the isoxazole ring also produce characteristic signals in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Amide (CONH₂) | N-H Stretch | 3100 - 3400 |

| Amide (CONH₂) | C=O Stretch | 1650 - 1680 |

| Isoxazole Ring | C=N Stretch | ~1600 |

| Isoxazole Ring | Ring Stretch (C-O, C-C) | 1300 - 1500 |

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., GIAO ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

For complex heterocyclic systems like this compound, advanced computational methods such as the Gauge-Invariant Atomic Orbital (GIAO) approach are employed to predict NMR chemical shifts. benthamdirect.comresearchgate.net These theoretical calculations, often performed using Density Functional Theory (DFT), provide calculated ¹H and ¹³C NMR values that can be compared with experimental data to confirm the structure. researchgate.net Such comparative studies have been successfully performed on closely related compounds like 5-aminoisoxazole-4-carbonitrile and 3,5-diaminoisoxazole-4-carboxamide. benthamdirect.comresearchgate.net

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the amino group (NH₂), the amide group (CONH₂), and the single proton on the isoxazole ring (C₃-H). The chemical shifts of the NH₂ protons can vary and are often broad, while the amide protons also show characteristic shifts. The ¹³C NMR spectrum would show signals for the four carbon atoms in the molecule: C3, C4, C5 of the isoxazole ring, and the carbonyl carbon of the carboxamide group.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives Calculated via GIAO/DFT

| Compound | Atom | Predicted ¹³C (ppm) | Predicted ¹H (ppm) |

| 3,5-diaminoisoxazole-4-carboxamide | C3 | 158.4 | - |

| C4 | 74.5 | - | |

| C5 | 163.6 | - | |

| C=O | 166.4 | - | |

| 3-NH₂ | - | 5.8 | |

| 5-NH₂ | - | 7.0 | |

| CONH₂ | - | 7.2, 7.4 | |

| 5-aminoisoxazole-4-carbonitrile | C3 | 155.0 | 8.4 |

| C4 | 69.1 | - | |

| C5 | 166.9 | - | |

| CN | 113.1 | - | |

| NH₂ | - | 7.3 | |

| Data derived from studies on related isoxazole compounds. benthamdirect.comresearchgate.net |

Mass Spectrometry Techniques (e.g., ESI-MS, ESI-MS/MS) for Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, allowing the intact molecule to be observed as a protonated species [M+H]⁺. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule's structure. For example, in a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, ESI-MS/MS analysis revealed characteristic losses, such as the loss of an ammonia molecule (-NH₃). nih.gov A similar method using LC-MS/MS was developed for the determination of 5-aminoimidazole-4-carboxamide, a structural isomer, monitoring the transition from the parent ion (m/z 127) to a specific fragment ion (m/z 110). nih.gov This type of analysis helps to confirm the connectivity of the atoms within the molecule by piecing together the fragmentation puzzle.

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not detailed in the provided search results, the technique is frequently cited as the ultimate proof of structure for novel synthesized isoxazoles and their derivatives. researchgate.netingentaconnect.combenthamdirect.com For instance, the structure of a related 4-aminoisothiazolo[4,3-d]isoxazole was definitively assigned by X-ray analysis. researchgate.net Similarly, the crystal structure of a 5-amino-1H-pyrrole-3-carboxamide derivative, formed from a 5-aminoisoxazole, was unambiguously confirmed using single-crystal X-ray analysis. beilstein-journals.orgnih.gov These studies underscore the importance of X-ray crystallography in establishing the unequivocal solid-state conformation and regiochemistry of complex heterocyclic systems.

Computational Chemistry and Theoretical Studies

Computational chemistry complements experimental data by providing a theoretical framework to understand the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict various properties, including molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. researchgate.netresearchgate.net

Studies on closely related molecules, such as 5-aminoisoxazole-4-carbonitrile and 3,5-diaminoisoxazole-4-carboxamide, have utilized DFT calculations with the 6-311+G(d,p) basis set to compute molecular electrostatic potential (MEP) maps and analyze frontier molecular orbitals (FMOs). benthamdirect.comresearchgate.netglobalauthorid.com The MEP map identifies the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. The FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net DFT has also been used to study the interactions and signaling mechanisms of other pyrrole-isoxazole derivatives. nih.gov

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transition states and intermediates that may be too transient to observe experimentally. researchgate.net

The synthesis of the 5-aminoisoxazole core often involves the reaction of a precursor with hydroxylamine. A plausible pathway for this compound could involve the cyclization of an activated enamine derived from a β-keto nitrile or a related precursor. More advanced synthetic routes may involve rearrangements or cycloadditions.

A relevant computational study investigated the Fe(II)-catalyzed isomerization of 4-acyl-5-aminoisoxazoles, which proceeds through a domino isoxazole-isoxazole isomerization. acs.org DFT calculations were crucial in this study to map the mechanism, revealing the formation of transient 2-acyl-2H-azirine intermediates. The calculations helped explain how reaction conditions and substituents dictate whether the final product is a rearranged isoxazole or an oxazole. acs.org This work highlights how computational modeling can rationalize complex reaction outcomes.

For a reaction involving this compound, a typical computational approach would involve:

Geometry Optimization: Calculating the ground state structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Solvent Modeling: Applying a continuum solvation model (like SMD or PCM) to simulate reaction conditions more accurately. researchgate.net

Conformational Analysis and Tautomerism Studies

Most heterocyclic molecules with amino substituents can exist in different tautomeric and conformational forms, which can significantly influence their chemical and biological properties. researchgate.net For this compound, two key structural dynamics are relevant: conformational rotation and prototropic tautomerism.

Conformational Analysis: The primary source of conformational isomerism is the rotation around the single bond connecting the isoxazole ring (at C4) and the carboxamide group. This rotation would lead to different spatial orientations of the amide group relative to the heterocyclic ring. A computational conformational search would involve scanning the potential energy surface by systematically rotating this dihedral angle to identify energy minima corresponding to stable conformers and the energy barriers separating them.

Tautomerism: The 5-amino group introduces the possibility of amino-imino tautomerism. The amino form (5-amino) is generally favored in aromatic systems, but the imino form (5-imino-4,5-dihydro) could be populated under certain conditions or play a role as a reactive intermediate. Studies on the related 5-amino-3-methyl-isoxazole-4-carbohydrazide have noted that the amino group can act as an imine group, supporting the relevance of this tautomeric equilibrium. A computational study would calculate the relative energies of the possible tautomers (and their various conformers) to predict their equilibrium populations in the gas phase and in different solvents.

Table 3: Potential Tautomers of this compound

| Tautomer Name | Key Structural Feature | Expected Relative Stability |

|---|---|---|

| 5-Aminoisoxazole (Amino form) | Aromatic isoxazole ring with -NH₂ group at C5 | Likely the most stable tautomer |

Quantum Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery and medicinal chemistry to correlate the chemical structure of compounds with their biological activity. researchgate.net These models create a mathematical relationship between calculated molecular descriptors and experimentally measured activity, enabling the prediction of the activity of new, unsynthesized compounds. acs.org

Derivatives of isoxazole-4-carboxamide have been investigated as modulators of AMPA receptors, making this scaffold a candidate for QSAR studies. researchgate.netgrafiati.com A QSAR model for a series of this compound derivatives would be developed as follows:

Dataset Assembly: A series of analogs would be synthesized, varying substituents on the isoxazole ring, the amino group, or the amide. Their biological activity (e.g., IC₅₀ or EC₅₀ against a specific target) would be measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and field-based descriptors (from CoMFA or CoMSIA).

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are used to build a mathematical equation linking the descriptors (independent variables) to the activity (dependent variable). acs.org

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).

A resulting 3D-QSAR model, for example, might generate contour maps indicating regions where steric bulk or specific electronic properties (positive or negative charge) would increase or decrease biological activity, guiding the design of more potent analogs.

Table 4: Illustrative Data Matrix for a QSAR Study of Isoxazole Derivatives

| Compound | R¹ Substituent | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | HOMO Energy (Descriptor 3) | Biological Activity (Log 1/IC₅₀) |

|---|---|---|---|---|---|

| 1 | -H | 127.1 | -0.5 | -6.4 eV | 4.5 |

| 2 | -CH₃ | 141.1 | 0.1 | -6.2 eV | 5.1 |

| 3 | -Cl | 161.5 | 0.2 | -6.7 eV | 5.3 |

| 4 | -OCH₃ | 157.1 | -0.4 | -6.1 eV | 4.9 |

This table is a hypothetical representation of data used to build a QSAR model.

Q & A

Q. Table 1: Representative Synthetic Routes

| Precursors | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethyl acetoacetate + DMF-DMA | 80°C, 12h, N₂ atmosphere | 75 | 98.5 |

| Arylhydrazine + β-ketoester | 100°C, 24h, acidic catalyst | 68 | 97.0 |

Advanced: How can researchers reconcile contradictory bioactivity data across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide shows immunomodulatory activity in vitro (IC₅₀: 15–25 µM), but results may differ due to solvent polarity (DMSO vs. PBS) or cell line specificity (Jurkat vs. PBMCs) . To resolve discrepancies:

Standardize assay protocols : Use uniform cell densities (1×10⁶ cells/mL) and solvent controls.

Validate structural identity : Confirm purity via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS .

Compare with analogs : Test this compound against 5-aminoimidazole-4-carboxamide (a common isomer) to rule off-target effects .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- FT-IR : Detect carbonyl (C=O) stretches at 1670–1700 cm⁻¹ and NH₂ bends at 3300–3450 cm⁻¹ .

- ¹H NMR : Isoxazole protons appear as doublets (δ 6.8–7.5 ppm), while carboxamide NH₂ shows broad peaks (δ 5.5–6.5 ppm).

- XRD : Resolve crystal packing (e.g., monoclinic P2₁/c space group) to confirm planar isoxazole geometry .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Features |

|---|---|

| FT-IR | 1685 cm⁻¹ (C=O), 3320 cm⁻¹ (NH₂) |

| ¹H NMR (DMSO-d6) | δ 7.3 (d, J=2.4 Hz, isoxazole-H) |

| XRD | Unit cell: a=5.2 Å, b=10.1 Å, c=12.3 Å |

Advanced: How to differentiate this compound from its imidazole isomer?

Methodological Answer:

- HPLC Retention Times : Use a C18 column with 0.1% formic acid in mobile phase. The isoxazole derivative elutes earlier (tR=8.2 min) than the imidazole analog (tR=9.5 min) due to reduced polarity .

- ¹³C NMR : Isoxazole C-4 resonates at δ 158 ppm, while imidazole C-4 appears at δ 145 ppm .

- Enzymatic assays : Test inhibition of xanthine oxidase (imidazole analogs show higher affinity) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store at 0–6°C in airtight containers under nitrogen to prevent hydrolysis. Avoid exposure to moisture (water content <0.1% by Karl Fischer titration) and light (use amber vials). Lyophilized forms retain >90% potency for 12 months .

Advanced: How to design SAR studies for isoxazole carboxamide derivatives?

Methodological Answer:

Core modifications : Introduce substituents at C-3 (e.g., methyl, fluoro) to modulate electron density.

Bioisosteric replacement : Replace the isoxazole ring with thiazole or pyrazole to assess π-stacking interactions .

Docking simulations : Use AutoDock Vina with target enzymes (e.g., COX-2) to predict binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Q. Table 3: SAR of Selected Derivatives

| Derivative | Substituent (R) | IC₅₀ (µM) | LogP |

|---|---|---|---|

| 5-Amino-3-methyl | CH₃ | 18.2 | 1.2 |

| 5-Amino-3-fluoro | F | 12.5 | 0.9 |

| 5-Amino-3-nitro | NO₂ | >50 | 0.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。